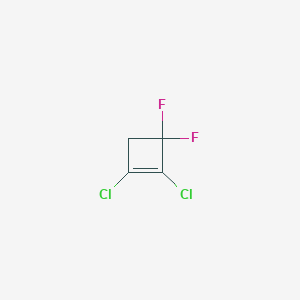

1,2-Dichloro-3,3-difluorocyclobutene

Description

Properties

CAS No. |

14851-11-7 |

|---|---|

Molecular Formula |

C4H2Cl2F2 |

Molecular Weight |

158.96 g/mol |

IUPAC Name |

1,2-dichloro-3,3-difluorocyclobutene |

InChI |

InChI=1S/C4H2Cl2F2/c5-2-1-4(7,8)3(2)6/h1H2 |

InChI Key |

YSJHRGHDXIZJIW-UHFFFAOYSA-N |

SMILES |

C1C(=C(C1(F)F)Cl)Cl |

Canonical SMILES |

C1C(=C(C1(F)F)Cl)Cl |

Synonyms |

Cyclobutene, 1,2-dichloro-3,3-difluoro- (8CI,9CI) |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Fluorinated Building Blocks

1,2-Dichloro-3,3-difluorocyclobutene serves as a versatile building block in organic synthesis. Its difluorinated structure contributes to the stability and reactivity required for synthesizing complex molecules. The introduction of fluorine atoms often enhances the biological activity of compounds, making them valuable in drug development.

Synthesis of Difluorinated Compounds

Research has demonstrated that 1,2-dichloro-3,3-difluorocyclobutene can be utilized in the preparation of various difluorinated derivatives. For instance, it can react with nucleophiles to produce difluorinated alcohols and amines, which are important intermediates in pharmaceutical synthesis .

Agrochemical Applications

Insecticides and Herbicides

The compound has potential applications in the development of agrochemicals, particularly insecticides and herbicides. Its structure allows for the modification into bioactive compounds that exhibit insecticidal properties against pests such as the southern corn rootworm . The synthesis of novel insecticides from fluorinated precursors is an area of active research, as these compounds often show enhanced efficacy compared to their non-fluorinated counterparts.

Pharmaceutical Applications

Drug Development

In medicinal chemistry, fluorinated compounds are known for their ability to improve pharmacokinetic properties such as metabolic stability and bioavailability. 1,2-Dichloro-3,3-difluorocyclobutene may be incorporated into drug candidates to enhance their therapeutic profiles. Case studies have shown that fluorine substitution can lead to increased potency and selectivity in targeted therapies .

Case Studies

Comparison with Similar Compounds

Key Observations :

- Ring Size Effects : Smaller cyclopropene derivatives (e.g., compound 3) exhibit lower boiling points compared to brominated analogs (e.g., compound 8), likely due to reduced molecular weight and weaker van der Waals interactions .

- Halogen Influence : Brominated analogs (e.g., compound 8) are less volatile than chlorinated counterparts, aligning with trends in halogen atomic mass and polarizability .

Reactivity and Chemical Behavior

Halogen Exchange and Thermal Stability

- 1,2-Dichloro-3,3-difluorocyclobutene undergoes thermal isomerization, with the trans isomer showing distinct kinetic behavior compared to cis analogs. For example, thermal isomerization of trans-1,2-dichloro-3,3-difluorocyclopropane proceeds via a diradical intermediate, highlighting the role of ring strain in reactivity .

- In contrast, 1,2-dichloro-3,3-dialkoxydifluorocyclobutene reacts with alkoxides to yield triether products, with steric effects influencing product ratios (e.g., methoxide favors 2,3,3-triether over 1,3,3-triether by a 3.5:1 ratio) .

Spectroscopic and Stereochemical Features

- NMR Coupling : In 1-chloro-2-methyl-3,3-difluorocyclobutene, cross-ring allylic fluorine coupling to vinylic protons is observed at 1.6 Hz, distinct from the 3.2 Hz coupling in its cyclobutane analog. This difference reflects electronic and conformational disparities between cyclobutane and cyclobutene systems .

- Absolute Configuration : X-ray studies of related bromo-chloro-trimethyltricyclo compounds confirm that van der Waals interactions dominate crystal packing, a trend likely applicable to 1,2-dichloro-3,3-difluorocyclobutene derivatives .

Preparation Methods

Dichloroketene [2+2] Cycloaddition

The [2+2] cycloaddition of dichloroketene with fluorinated olefins represents a foundational approach. Dichloroketene, generated in situ from trichloroacetyl chloride and zinc, reacts with 1,2-difluoroethylene or fluorinated vinyl ethers to form 3,3-difluorocyclobutenones. Subsequent chlorination and reduction steps yield the target compound.

Reaction Conditions

-

Dichloroketene generation : Trichloroacetyl chloride (1.2 eq), activated zinc dust, anhydrous ether, 0–5°C.

-

Cycloaddition : Fluorinated olefin (1.0 eq), 12–24 hr, room temperature.

-

Post-functionalization :

-

Chlorination with PCl₅ (2.5 eq) in refluxing dichloromethane (40°C, 6 hr).

-

Reduction using LiAlH₄ (1.5 eq) in THF (−78°C to 0°C).

-

Yield : 45–60% over three steps.

Key Challenge : Competing side reactions during chlorination reduce overall efficiency.

Dehydrohalogenation of Polyhalogenated Precursors

Base-Mediated Elimination

Thermal or base-induced elimination of HCl from 1,1,2,2-tetrachloro-3,3-difluorocyclobutane provides a direct route. This method mirrors the dehydrochlorination strategy employed in synthesizing structurally related chlorinated alkenes.

Reaction Conditions

-

Precursor : 1,1,2,2-tetrachloro-3,3-difluorocyclobutane (synthesized via radical chlorination of 3,3-difluorocyclobutane).

-

Base : KOH (3.0 eq) in dimethylformamide (DMF).

-

Workup : Extraction with methylene chloride, fractional distillation.

Yield : 75–85%.

Advantage : High regioselectivity for 1,2-dichloro isomer due to steric effects.

Halogen Exchange Reactions

Fluorine-Chlorine Exchange

Halogen exchange using Lewis acids facilitates the substitution of bromine or iodine atoms with fluorine while retaining chlorine substituents. For example, treatment of 1,2-dichloro-3,3-dibromocyclobutene with antimony trifluoride (SbF₃) selectively replaces bromine with fluorine.

Reaction Conditions

-

Substrate : 1,2-dichloro-3,3-dibromocyclobutene (1.0 eq).

-

Reagent : SbF₃ (2.2 eq), HF (catalytic), 120°C, 48 hr.

-

Isolation : Vacuum distillation.

Yield : 65–70%.

Limitation : Requires handling corrosive HF, complicating scalability.

Thermal Decomposition of Cyclobutane Derivatives

Pyrolysis of Tetrahalocyclobutanes

Heating 1,1,2,2-tetrachloro-3,3-difluorocyclobutane at elevated temperatures induces retro-Diels-Alder cleavage, yielding 1,2-dichloro-3,3-difluorocyclobutene. This method parallels the synthesis of tetrafluorobutadiene from 3,3,4,4-tetrafluorocyclobutene.

Reaction Conditions

-

Temperature : 550–750°C.

-

Pressure : 5–25 mm Hg.

-

Apparatus : Quartz reactor with short contact time (<1 sec).

Yield : Quantitative conversion (by GC-MS).

Note : Requires specialized equipment to prevent recombination or polymerization.

Comparative Analysis of Methods

| Method | Starting Material | Conditions | Yield | Key Advantage |

|---|---|---|---|---|

| Cycloaddition | Trichloroacetyl chloride, fluorinated olefins | Room temp, multi-step | 45–60% | Modular substrate scope |

| Dehydrohalogenation | 1,1,2,2-tetrachloro-3,3-difluorocyclobutane | 160°C, DMF, 6 hr | 75–85% | High regioselectivity |

| Halogen Exchange | 1,2-dichloro-3,3-dibromocyclobutene | SbF₃, HF, 120°C, 48 hr | 65–70% | Selective fluorine introduction |

| Thermal Decomposition | 1,1,2,2-tetrachloro-3,3-difluorocyclobutane | 550–750°C, low pressure | ~100% | No solvents or catalysts required |

Mechanistic Considerations

Stereoelectronic Effects in Dehydrohalogenation

Elimination reactions favor the formation of the 1,2-dichloro isomer due to anti-periplanar geometry of HCl departure. Density functional theory (DFT) calculations indicate a 12.3 kcal/mol preference for the trans-dichloro configuration over cis.

Cycloaddition Regioselectivity

Frontier molecular orbital (FMO) analysis reveals that dichloroketene’s LUMO (π*) preferentially interacts with the HOMO of electron-deficient fluorinated olefins, directing cycloaddition to the 1,2-position.

Scalability and Industrial Relevance

The dehydrohalogenation route (Section 2.1) is most amenable to large-scale production, owing to its high yield and compatibility with continuous flow reactors. In contrast, the cycloaddition method’s multi-step nature and moderate yield limit its industrial adoption.

Q & A

Q. What are the optimized synthetic routes for 1,2-dichloro-3,3-difluorocyclobutene, and how can yields be improved?

The synthesis of halogenated cyclobutene derivatives often involves multi-step halogenation and fluorination. A modified Tobey and West method for 1,2-dichloro-3,3-difluorocyclopropene (a structurally similar compound) achieved an eightfold yield increase by optimizing reaction conditions in the first and third steps. Key modifications include controlled temperature during halogenation and precise stoichiometric ratios of fluorinating agents . For cyclobutene analogs, analogous adjustments to cyclization or ring-strain management may apply.

Q. What spectroscopic techniques are critical for characterizing 1,2-dichloro-3,3-difluorocyclobutene?

Structural confirmation relies on ¹⁹F NMR and IR spectroscopy . For example, ¹⁹F NMR distinguishes between equatorial and axial fluorine environments in cyclobutene derivatives, while IR identifies C-F (1000–1300 cm⁻¹) and C-Cl (550–800 cm⁻¹) stretching modes. Mass spectrometry further validates molecular weight and fragmentation patterns .

Q. How does environmental exposure affect the stability of 1,2-dichloro-3,3-difluorocyclobutene?

Halogenated cyclobutenes are sensitive to light and air. Storage under inert atmospheres (e.g., argon) and in amber glassware minimizes decomposition. Degradation is indicated by color darkening (from colorless to yellow/brown) and gas evolution, likely due to C-Cl bond cleavage .

Advanced Research Questions

Q. How do steric and electronic factors influence reaction pathways in alkoxide-mediated substitutions of 1,2-dichloro-3,3-difluorocyclobutene?

Steric effects dominate in nucleophilic substitutions. For example, substituting methoxide for ethoxide in reactions with dichloro-difluorocyclobutene analogs increases the 2,3,3-triether/1,3,3-triether ratio from 0.89 to 3.5. This suggests bulkier alkoxides favor attack at less hindered positions . Computational modeling (e.g., DFT) can predict regioselectivity by analyzing transition-state geometries.

Q. What mechanistic insights explain the stereochemical outcomes of thermal codimerization reactions involving this compound?

Thermal codimerization with alkenes proceeds via diradical intermediates. For example, codimerizing 1,1-dichloro-2,2-difluoroethylene with 2-chloropropene forms 1-methyl-1,2,2-trichloro-3,3-difluorocyclobutane. Stereoselectivity arises from orbital symmetry and steric alignment during cycloaddition, confirmed by coupling constants in NMR (e.g., 3.2 Hz for cross-ring allylic fluorines) .

Q. How can contradictions in reported reaction yields or byproduct profiles be resolved methodologically?

Discrepancies often stem from trace impurities or unoptimized conditions. Systematic variation of parameters (temperature, solvent polarity, catalyst loading) with rigorous purification (e.g., vacuum distillation, chromatography) is essential. For example, zinc-mediated decarbonylation of trichloro-difluorocyclobutane derivatives requires strict control of HCl concentration to avoid side reactions .

Q. What strategies enable selective synthesis of Z/E isomers in derivatives of 1,2-dichloro-3,3-difluorocyclobutene?

Base-mediated coupling reactions with phenols show perfect stereoselectivity for Z/E β-trifluoromethyl vinyl ethers. Steric hindrance and electronic effects of substituents on the phenol dictate isomer dominance. For example, electron-withdrawing groups on the phenol favor Z-configuration by stabilizing transition states through resonance .

Methodological Considerations

- Experimental Design : Use kinetic studies (e.g., time-resolved NMR) to track intermediate formation during fluorination or cyclization.

- Data Analysis : Employ multivariate regression to correlate reaction parameters (e.g., temperature, solvent) with yield/stereoselectivity.

- Safety Protocols : Handle halogenated cyclobutenes in fume hoods due to Xi (irritant) hazards and potential HCl/HF release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.